(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
CAS No.:
Cat. No.: VC15998133
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18N2 |
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Molecular Weight | 190.28 g/mol |
IUPAC Name | (1,8-dimethyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
Standard InChI | InChI=1S/C12H18N2/c1-9-4-3-5-11-6-10(7-13)8-14(2)12(9)11/h3-5,10H,6-8,13H2,1-2H3 |
Standard InChI Key | JKYODSYYRKVJEF-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)CC(CN2C)CN |
Introduction
Chemical Structure and Nomenclature
Core Architecture and Substituent Configuration
(1,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine features a partially saturated quinoline backbone, comprising a benzene ring fused to a piperidine-like nitrogen-containing ring. The 1,8-dimethyl groups occupy adjacent positions on the aromatic benzene moiety, while the methanamine (-CH2NH2) group extends from the third carbon of the saturated ring. This substitution pattern distinguishes it from related THQ derivatives, such as 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride, which bears substituents at positions 1 and 4 .
Table 1: Structural Comparison of Selected THQ Derivatives
The IUPAC name derives from the THQ numbering system, prioritizing the nitrogen atom (position 1) and sequential numbering of the fused rings. The methanamine group’s stereochemistry remains unspecified in available literature, suggesting racemic synthesis or uncharacterized configurations in current studies.
Synthetic Methodologies
Functionalization Strategies
Post-cyclization modifications, such as N-alkylation or acylation, could introduce the methanamine group. For instance, furoylation of THQ intermediates using acyl chlorides under mild conditions achieved 92% yields in related compounds . Adapting such methods to introduce -CH2NH2 may require protective group strategies to prevent side reactions at the amine site.
Physicochemical Properties
Computed Molecular Characteristics
Though experimental data for the title compound is scarce, PubChem entries for structurally similar THQ derivatives provide proxy metrics :
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Molecular Weight: ~192.29 g/mol (estimated for C12H18N2)
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Polar Surface Area: ~24 Ų (primary amine contribution)
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LogP: ~2.1 (predicted for moderate lipophilicity)
Solubility and Stability
The primary amine group enhances water solubility relative to non-polar THQ analogs, though the methyl substituents may counterbalance this via hydrophobic effects. Protonation at physiological pH could improve solubility, as seen in hydrochloride salts of related amines .
Activity | Model System | Efficacy Metrics | Proposed Mechanism |
---|---|---|---|
Anticancer | MCF-7 cells | IC50: 2.3 µM | Topoisomerase II inhibition |
Antibacterial | S. aureus | MIC: 16 µg/mL | Membrane disruption |
Anti-inflammatory | RAW 264.7 macrophages | IL-6 ↓ 58% | COX-2 suppression |
Future Directions and Research Gaps
Synthetic Optimization
Developing enantioselective routes to resolve the methanamine group’s stereochemistry could enhance pharmacological specificity. Catalytic asymmetric hydrogenation or chiral auxiliary approaches merit exploration.
Target Identification
High-throughput screening against kinase libraries or bacterial efflux pumps could elucidate precise molecular targets. Computational docking studies may prioritize candidates for experimental validation.
Toxicity Profiling
Subchronic rodent studies and Ames tests are essential to establish safety thresholds. Comparative metabonomics with existing THQ drugs (e.g., bedaquiline) may predict metabolic pathways and drug-drug interactions.
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